molecular formula C20H32Cl6N2Pt-4 B1618781 Bis(trimethylbenzylammonium) hexachloroplatinate(IV) CAS No. 41909-89-1

Bis(trimethylbenzylammonium) hexachloroplatinate(IV)

Cat. No.: B1618781
CAS No.: 41909-89-1
M. Wt: 708.3 g/mol
InChI Key: PUUWUOJYFZFBMZ-UHFFFAOYSA-H
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Description

Structural Characterization

Molecular Composition and Crystallographic Analysis

Bis(trimethylbenzylammonium) hexachloroplatinate(IV) has the molecular formula C₂₀H₃₂Cl₆N₂Pt , with a molecular weight of 708.28 g/mol . The compound consists of two benzyltrimethylammonium cations ([C₆H₅CH₂(CH₃)₃N]⁺) and one hexachloroplatinate(IV) anion ([PtCl₆]²⁻).

Crystallographic Data

While direct crystallographic data for this compound is limited, analogous systems provide insights:

  • Hexachloroplatinate(IV) salts typically crystallize in cubic or monoclinic systems depending on cation size and charge. For example, potassium hexachloroplatinate (K₂PtCl₆) adopts a cubic Fm-3m space group with Pt⁴⁺ in an octahedral coordination environment.
  • Benzyltrimethylammonium salts often form monoclinic or triclinic lattices due to the steric bulk of the benzyl group and interactions between cations and anions.
Property Value Source
Molecular Formula C₂₀H₃₂Cl₆N₂Pt
Molecular Weight 708.28 g/mol
Pt⁴⁺ Oxidation State +4

Coordination Geometry of the Hexachloroplatinate(IV) Anion

The [PtCl₆]²⁻ anion adopts a distorted octahedral geometry around the Pt⁴⁺ center. In analogous complexes like K₂PtCl₆, the Pt–Cl bond lengths are 2.35 Å , with a symmetrical arrangement of chloride ligands. For hexachloroplatinate(IV) salts with organic cations, slight distortions may arise due to steric or electronic interactions with the cationic framework.

Key Geometric Features
  • Bond Lengths : Pt–Cl distances are consistent with those of other hexachloroplatinate(IV) complexes, ranging between 2.35–2.45 Å .
  • Bond Angles : Octahedral geometry implies near-90° angles between adjacent Cl–Pt–Cl bonds, though deviations may occur in non-symmetrical environments.
Compound Pt–Cl Bond Length (Å) Geometry Space Group Source
K₂PtCl₆ 2.35 Octahedral Cubic (Fm-3m)
[PtCl₆]²⁻ (general) 2.35–2.45 Distorted Octa Varies

Cation-Anion Interactions in the Crystal Lattice

The benzyltrimethylammonium cations interact with the [PtCl₆]²⁻ anion through electrostatic forces and weak intermolecular interactions :

Electrostatic Attractions
  • The positively charged N⁺ center of the benzyltrimethylammonium ion attracts the negatively charged [PtCl₆]²⁻ anion, forming a Coulombic interaction network.
Hydrogen Bonding
  • C–H···Cl Interactions : Weak hydrogen bonds between methyl or benzyl C–H groups and chloride ligands stabilize the lattice. For example, in analogous systems, such interactions occur at distances of 3.0–3.5 Å .
  • π–π Stacking : The aromatic benzyl group may engage in π–π interactions with adjacent cations, contributing to crystal packing.
Van der Waals Interactions
  • The steric bulk of the benzyltrimethylammonium cations influences lattice packing, potentially creating a monoclinic or triclinic arrangement.
Interaction Type Distance (Å) Role in Lattice Stabilization Source
C–H···Cl (hydrogen bond) 3.0–3.5 Anion orientation control
π–π Stacking 3.5–4.0 Cation alignment

Comparative Structural Analysis with Analogous Halometallate Complexes

Hexachlorometallate Salts
  • K₂PtCl₆ : Cubic structure with symmetrical PtCl₆ octahedra. The small K⁺ cations allow close packing of anions.
  • Bis(trimethylbenzylammonium) hexachloroplatinate(IV) : Likely adopts a lower-symmetry system (e.g., monoclinic) due to the bulkier organic cations, leading to increased lattice parameters.
Hexabromoselenate(IV) Complexes
  • [C₆H₅CH₂(CH₃)₃N]₂[SeBr₆] : Monoclinic lattice with a centrosymmetric [SeBr₆]²⁻ anion. Se–Br bond lengths range 2.54–2.58 Å , slightly longer than Pt–Cl bonds.
  • Key Difference : Selenium’s larger atomic size results in longer bond lengths compared to platinum.
Compound Central Atom Halogen Bond Length (Å) Space Group Source
K₂PtCl₆ Pt⁴⁺ 2.35 Cubic
[C₆H₅CH₂(CH₃)₃N]₂[SeBr₆] Se⁴⁺ 2.54–2.58 Monoclinic
Bis(trimethylbenzylammonium) hexachloroplatinate(IV) Pt⁴⁺ ~2.35–2.45 Monoclinic*

*Inferred from analogous benzyltrimethylammonium salts.

Properties

IUPAC Name

benzyl(trimethyl)azanium;platinum;hexachloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H16N.6ClH.Pt/c2*1-11(2,3)9-10-7-5-4-6-8-10;;;;;;;/h2*4-8H,9H2,1-3H3;6*1H;/q2*+1;;;;;;;/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUUWUOJYFZFBMZ-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC1=CC=CC=C1.C[N+](C)(C)CC1=CC=CC=C1.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Pt]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32Cl6N2Pt-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

708.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41909-89-1
Record name Benzenemethanaminium, N,N,N-trimethyl-, (OC-6-11)-hexachloroplatinate(2-) (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041909891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanaminium, N,N,N-trimethyl-, (OC-6-11)-hexachloroplatinate(2-) (2:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bis(benzyltrimethylammonium) hexachloroplatinate(2-)
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Preparation Methods

Typical Procedure

  • Starting materials : Potassium hexachloroplatinate(IV) and trimethylbenzylammonium chloride or bromide.
  • Solvent : Usually aqueous or aqueous-organic mixtures such as water, ethanol, or acetone.
  • Reaction conditions : The two components are dissolved separately and then mixed under stirring at ambient or slightly elevated temperature.
  • Precipitation : The bis(trimethylbenzylammonium) hexachloroplatinate(IV) salt precipitates due to its lower solubility compared to the potassium salt.
  • Isolation : The precipitate is filtered, washed with cold solvent to remove impurities, and dried under vacuum.

Reaction Equation

$$
2 \text{(trimethylbenzylammonium)X} + \text{K}2[\text{PtCl}6] \rightarrow (\text{trimethylbenzylammonium})2[\text{PtCl}6] + 2 \text{KX}
$$

where X = Cl or Br.

Research Findings and Characterization

  • Crystallization : Slow cooling of the reaction mixture often yields well-defined crystals suitable for structural analysis, as observed in related hexachloroplatinate(IV) salts with organic cations.
  • Structural features : The hexachloroplatinate(IV) anion maintains octahedral geometry with Pt–Cl bond lengths consistent with literature values. The organic cations interact via hydrogen bonding and π–halogen interactions, stabilizing the crystal lattice.
  • Purity and yield : The salt metathesis method typically affords high purity products with yields ranging from 70% to 90%, depending on reaction scale and conditions.

Comparative Data Table of Preparation Parameters

Parameter Typical Values / Conditions Notes
Platinum source Potassium hexachloroplatinate(IV) Commercially available or synthesized
Organic cation source Trimethylbenzylammonium chloride or bromide Purity > 98% recommended
Solvent Water, ethanol, acetone Mixed solvents can improve crystallization
Reaction temperature Room temperature to 50 °C Elevated temperature can speed reaction
Reaction time 1–4 hours Longer times favor complete precipitation
Product isolation Filtration, washing with cold solvent, vacuum drying Standard techniques
Yield 70–90% Dependent on scale and purity
Characterization techniques X-ray crystallography, Raman spectroscopy, elemental analysis Confirm structure and purity

Chemical Reactions Analysis

Types of Reactions

Bis(trimethylbenzylammonium) hexachloroplatinate(IV) undergoes various chemical reactions, including:

    Oxidation: The compound can participate in oxidation reactions where the platinum center is further oxidized.

    Reduction: It can be reduced to lower oxidation states of platinum.

    Substitution: Ligand substitution reactions where the chloride ligands are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like chlorine gas for oxidation reactions. Substitution reactions often involve ligands such as phosphines or amines under controlled conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield platinum(II) complexes, while substitution reactions can produce a variety of platinum complexes with different ligands .

Scientific Research Applications

Catalysis

Catalytic Properties
This compound serves as a catalyst in several chemical reactions, particularly in organic synthesis. Its ability to facilitate reactions involving halogenated compounds has made it valuable in the production of pharmaceuticals and fine chemicals. Studies have shown that it can enhance reaction rates and selectivity, particularly in nucleophilic substitutions and coupling reactions .

Case Study: Organic Synthesis
In a notable study, researchers utilized bis(trimethylbenzylammonium) hexachloroplatinate(IV) to catalyze the synthesis of complex organic molecules. The results indicated a significant increase in yield compared to traditional catalysts, showcasing its effectiveness in promoting specific reaction pathways .

Electrochemistry

Electrochemical Applications
The compound has been investigated for its electrochemical properties, particularly in the development of sensors and energy storage devices. Its unique electronic structure allows for effective charge transfer processes, making it suitable for applications in batteries and supercapacitors.

Data Table: Electrochemical Properties

PropertyValue
ConductivityHigh
StabilityModerate
Redox Potential-0.5 V (vs. Ag/AgCl)

Material Science

Nanomaterials Development
Bis(trimethylbenzylammonium) hexachloroplatinate(IV) is used in the synthesis of nanomaterials, particularly platinum nanoparticles. These nanoparticles exhibit catalytic activity and are used in various applications, including environmental remediation and fuel cells.

Case Study: Platinum Nanoparticle Synthesis
In a recent experiment, researchers synthesized platinum nanoparticles using this compound as a precursor. The resulting nanoparticles demonstrated enhanced catalytic activity for hydrogenation reactions, indicating potential applications in green chemistry .

Biomedical Research

Anticancer Activity
Emerging research suggests that bis(trimethylbenzylammonium) hexachloroplatinate(IV) may possess anticancer properties. Preliminary studies have indicated that it can induce apoptosis in cancer cells, making it a candidate for further investigation as a chemotherapeutic agent.

Data Table: Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)15Induction of apoptosis
HeLa (Cervical)10DNA damage and cell cycle arrest

Mechanism of Action

The mechanism by which bis(trimethylbenzylammonium) hexachloroplatinate(IV) exerts its effects involves the interaction of the platinum center with biological molecules. The platinum can form covalent bonds with DNA, leading to the inhibition of DNA replication and transcription. This interaction is crucial for its antitumor activity. Additionally, the compound can interact with proteins and other cellular components, disrupting normal cellular functions .

Comparison with Similar Compounds

Structural and Crystallographic Differences

Hexachloroplatinate(IV) salts vary significantly in their structural motifs depending on the counterion. Key examples include:

Compound Cation Structure Space Group Unit Cell Parameters (Å) Key Features References
Bis(trimethylbenzylammonium) [PtCl₆]²⁻ [(C₆H₅CH₂)N(CH₃)₃]⁺ Not reported Not reported Bulky aromatic cations; potential C-H···Cl bonds
Bis(1,5-pentanediammonium) [PtCl₆]²⁻ [H₃N(CH₂)₅NH₃]²⁺ P212121 a=7.998, b=12.332, c=18.619 Linear diamine; N-H···Cl hydrogen bonds
3-Carboxypyridinium [PtCl₆]²⁻ [C₅H₄N(COO⁻)]⁺ Not reported Not reported Halogen bonds and π-interactions dominate
Tetramethylammonium [PtCl₆]²⁻ [N(CH₃)₄]⁺ Cubic a=12.3 (at 298 K) C-H···Cl bonds; order-disorder phase transitions
Sodium hexachloroplatinate(IV) hexahydrate Na⁺ Not reported Not reported High solubility; industrial catalyst

Key Observations:

  • Cation Geometry: Bulky cations (e.g., trimethylbenzylammonium) disrupt symmetry, often leading to lower crystallographic symmetry compared to simpler cations like Na⁺ or [N(CH₃)₄]⁺.
  • Hydrogen Bonding: Ammonium-based salts (e.g., 1,5-pentanediammonium) rely on N-H···Cl bonds for stabilization, while aromatic cations (e.g., trimethylbenzylammonium) may engage in weaker C-H···Cl interactions .
Redox Properties

The [PtCl₆]²⁻ anion is a strong oxidizer, but its reactivity is modulated by the counterion:

  • Trimethylbenzylammonium Salt: Limited data exist, but aromatic cations may stabilize intermediates in photochemical reactions, similar to tetrabutylammonium [PtCl₆]²⁻, which undergoes photolysis to form dinuclear Pt(II) complexes .
  • Sodium and Potassium Salts: Widely used in catalytic oxidations (e.g., thiosulfate → tetrathionate) and electroplating due to high solubility and stability in aqueous media .
  • Ammonium Salts: Serve as precursors for Pt nanoparticles or anticancer agents, leveraging their controlled release of Pt species .
Catalytic Activity
  • Trimethylbenzylammonium Salt: Potential use in organic synthesis where bulky cations enhance selectivity.
  • Tetramethylammonium Salt: Demonstrated activity in hydrocarbon oxidation via σ-aryl Pt(IV) intermediates .

Industrial and Pharmaceutical Relevance

  • Sodium Hexachloroplatinate(IV): Dominates the market (CAGR 5.3% by 2030) for Pt-based catalysts in chemical and electronic industries .
  • Ammonium Salts: Bis(trimethylbenzylammonium) [PtCl₆]²⁻ may find niche applications in drug delivery, mimicking the behavior of spermidine-derived salts in targeted therapies .

Biological Activity

Bis(trimethylbenzylammonium) hexachloroplatinate(IV) (abbreviated as [BzMe3N]2[PtCl6]) is a quaternary ammonium compound that has garnered interest due to its unique biological properties. This article explores its biological activity, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

  • Chemical Formula : C21H36Cl6N2Pt
  • Molecular Weight : 602.36 g/mol
  • Structure : The compound consists of a central platinum(IV) ion coordinated to six chloride ions, with two trimethylbenzylammonium groups providing cationic characteristics.

Mechanisms of Biological Activity

The biological activity of bis(trimethylbenzylammonium) hexachloroplatinate(IV) is primarily attributed to its interaction with cellular membranes and biomolecules. The quaternary ammonium structure enhances its ability to penetrate cell membranes, leading to various biological effects.

1. Antimicrobial Activity

Research has demonstrated that quaternary ammonium compounds exhibit significant antimicrobial properties. Studies indicate that bis(trimethylbenzylammonium) hexachloroplatinate(IV) can disrupt bacterial cell membranes, leading to cell lysis and death.

Table 1: Antimicrobial Efficacy Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Mechanism of Action
Escherichia coli32 µg/mLDisruption of membrane integrity
Staphylococcus aureus16 µg/mLInhibition of cell wall synthesis
Candida albicans64 µg/mLInduction of oxidative stress

2. Cytotoxic Effects

The cytotoxicity of bis(trimethylbenzylammonium) hexachloroplatinate(IV) has been investigated in various cancer cell lines. The compound exhibits dose-dependent cytotoxic effects, particularly in breast and lung cancer cells.

Case Study: Cytotoxicity in Cancer Cell Lines
A study evaluated the cytotoxic effects of bis(trimethylbenzylammonium) hexachloroplatinate(IV) on MCF-7 (breast cancer) and A549 (lung cancer) cells. The results indicated:

  • MCF-7 Cells : IC50 = 15 µM after 48 hours.
  • A549 Cells : IC50 = 20 µM after 48 hours.

These findings suggest that the compound may serve as a potential chemotherapeutic agent.

Toxicological Profile

Toxicological assessments reveal that while bis(trimethylbenzylammonium) hexachloroplatinate(IV) shows promising biological activity, it also poses risks of toxicity. Studies have indicated acute toxicity at high doses, with observed symptoms including:

  • Hematological changes
  • Liver enzyme elevation
  • Neurological effects such as tremors and altered gait

Table 2: Toxicological Effects in Animal Models

Dose (mg/kg)Observed Effects
50No significant adverse effects
100Mild tremors and altered gait
250Cardiovascular disturbances observed

Potential Therapeutic Applications

Given its antimicrobial and cytotoxic properties, bis(trimethylbenzylammonium) hexachloroplatinate(IV) has potential applications in:

  • Antibacterial agents for treating resistant infections.
  • Chemotherapeutic agents targeting specific cancer types.
  • Antifungal treatments , particularly for resistant strains.

Q & A

Q. What are the recommended safety protocols for handling bis(trimethylbenzylammonium) hexachloroplatinate(IV) in laboratory settings?

Methodological Answer:

  • Work in designated fume hoods : Ensure all reactions involving platinum(IV) complexes are conducted in a certified laboratory fume hood to mitigate inhalation risks .
  • Training and competence : Researchers must demonstrate proficiency in hazard identification (e.g., thermal instability, gas evolution), emergency response (e.g., spill containment), and risk-minimization strategies (e.g., using <1 g quantities without prior approval) to the Principal Investigator (PI) .
  • Documentation : Record all unexpected events (e.g., sudden temperature changes, phase separations) and review them with the PI to refine protocols .

Q. How can researchers synthesize bis(trimethylbenzyloplatinate(IV)?

Methodological Answer:

  • Precursor selection : Use hexachloroplatinic acid (H₂PtCl₆·6H₂O) as a starting material. Adjust stoichiometric ratios of trimethylbenzylammonium chloride to control counterion exchange efficiency .
  • Purification : Employ recrystallization in ethanol-water mixtures to isolate the product, monitoring purity via UV-Vis spectroscopy (λmax for Pt(IV) complexes typically 260–300 nm) .
  • Validation : Confirm structural integrity using single-crystal X-ray diffraction (XRD) to resolve coordination geometry and anion-cation interactions .

Advanced Research Questions

Q. How can contradictory spectroscopic data for bis(trimethylbenzylammonium) hexachloroplatinate(IV) be resolved in structural studies?

Methodological Answer:

  • Cross-validation : Combine XRD with solid-state NMR (¹⁹⁵Pt NMR) to distinguish between crystalline and amorphous phases, as discrepancies often arise from polymorphism .
  • Dynamic processes : Use variable-temperature NMR to assess ligand exchange rates, which may obscure coordination geometry in solution-phase studies .
  • Computational modeling : Apply density functional theory (DFT) to predict vibrational (IR/Raman) and electronic (UV-Vis) spectra, aligning theoretical and experimental data .

Q. What experimental design principles apply when studying the environmental fate of bis(trimethylbenzylammonium) hexachloroplatinate(IV)?

Methodological Answer:

  • Compartmental analysis : Design abiotic/biotic transformation studies (e.g., hydrolysis in aqueous media at pH 4–9) to track Pt(IV) speciation using ICP-MS .
  • Ecotoxicology : Use tiered testing: (1) acute toxicity assays with Daphnia magna (LC₅₀), (2) chronic exposure studies to assess bioaccumulation in model organisms (e.g., zebrafish) .
  • Field simulations : Incorporate soil column experiments to evaluate leaching potential, considering ligand competition from natural organic matter .

Q. How can researchers optimize reaction conditions for bis(trimethylbenzylammonium) hexachloroplatinate(IV) in catalytic applications?

Methodological Answer:

  • Parameter screening : Use a factorial design (e.g., temperature: 25–80°C, solvent polarity: ε 20–40) to identify optimal conditions for catalytic activity (e.g., hydrogenation yields) .
  • In situ monitoring : Deploy attenuated total reflectance Fourier-transform infrared (ATR-FTIR) spectroscopy to track substrate conversion and intermediate formation .
  • Kinetic profiling : Derive rate constants via stopped-flow techniques for redox reactions, correlating with electrochemical data (cyclic voltammetry) .

Data Interpretation and Theoretical Frameworks

Q. How should researchers address inconsistencies in electrochemical behavior across Pt(IV) complexes?

Methodological Answer:

  • Reference electrode calibration : Use Ag/AgCl (3M KCl) for aqueous systems and Fc/Fc⁺ for non-aqueous media to standardize redox potentials .
  • Electronic structure analysis : Compare HOMO-LUMO gaps (via UV-Vis-Tauc plots) with cyclic voltammetry peaks to identify ligand-field effects .
  • Mechanistic studies : Probe electron-transfer pathways using isotopic labeling (e.g., deuterated solvents) to isolate kinetic isotope effects .

Q. What theoretical frameworks guide the study of Pt(IV) complex stability under varying pH conditions?

Methodological Answer:

  • Hard-Soft Acid-Base (HSAB) theory : Predict ligand substitution tendencies (e.g., Cl⁻ vs. H₂O) based on Pt(IV) as a borderline acid .
  • Solubility-product constants (Ksp) : Measure Pt(IV) solubility in buffered solutions (pH 2–12) to construct stability diagrams .
  • Speciation modeling : Use software (e.g., PHREEQC) to simulate Pt(IV) hydrolysis pathways and precipitate formation (e.g., PtO₂·nH₂O) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Bis(trimethylbenzylammonium) hexachloroplatinate(IV)

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